molecular formula C16H16N2O2 B2775967 [2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone oxime CAS No. 338749-27-2

[2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone oxime

Cat. No. B2775967
CAS RN: 338749-27-2
M. Wt: 268.316
InChI Key: OJGRNFVPEVPBEU-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)cyclopropylmethanone oxime” are not fully detailed in the search results . The molecular weight is 268.316, but other properties such as melting point, boiling point, and density are not provided.

Scientific Research Applications

Decontamination Studies

Research on the efficacy of decontamination and antidotal treatments with oximes, such as [[[(4-aminocarbonyl)-pyridino] methoxy] methyl]-2-[(hydroxyimino)-methyl]-pyridinium dichloride (HI-6), highlights the importance of oxime compounds in counteracting the effects of toxic organophosphates. These studies are crucial for developing treatments for chemical exposure, indicating a potential area of application for oxime-based compounds in medical and environmental decontamination processes (Dragan L. Knez˘ević & V. Tadić, 1994).

Methanotrophs and Methane Oxidation

Research on methanotrophs, bacteria capable of using methane as their sole carbon source, illustrates the diverse biotechnological applications of these organisms, from generating biopolymers to sequestering greenhouse gases. This context might suggest a role for complex organic molecules, possibly including oxime derivatives, in modulating or facilitating such biological processes (PJ Strong, S. Xie, & W. Clarke, 2015).

Organophosphate Poisoning Treatment

Studies on reversible cholinesterase inhibitors as pretreatment for organophosphate exposure highlight the critical role of oxime compounds in enhancing the efficacy of standard therapies. These findings underscore the potential of oxime derivatives in developing new therapeutic agents for organophosphate poisoning (D. Lorke & G. Petroianu, 2018).

Phosphonic Acid Applications

The versatility of phosphonic acid and its derivatives across various fields, including medicinal chemistry and material science, suggests a potential area of interest for exploring the applications of similarly complex organic compounds, such as "2-(4-Methoxyphenyl)cyclopropylmethanone oxime" (C. M. Sevrain, M. Berchel, H. Couthon, & P. Jaffrès, 2017).

Methanol Reforming and Catalysis

Research on methanol reforming highlights the role of catalysts in hydrogen production for fuel cell technology. The exploration of Cu-based catalysts in these processes provides insights into the importance of chemical synthesis and the development of new materials, which could include the synthesis and application of complex oxime derivatives (Siek-Ting Yong, C. Ooi, S. Chai, & X. Wu, 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results . As a research chemical, it may be used to study various biological processes, but the exact mechanisms would depend on the specific context of the research.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results . As with all research chemicals, it should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

(NZ)-N-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-12-7-5-11(6-8-12)13-10-14(13)16(18-19)15-4-2-3-9-17-15/h2-9,13-14,19H,10H2,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGRNFVPEVPBEU-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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